
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is a chemical compound with a complex molecular structure. It is characterized by the presence of a nitro group, a methyl group, and a sulfonyl group attached to a phenyl ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate typically involves multiple steps. One common method is the nitration of 2-methylphenol followed by the introduction of the methylsulfonyl group and the glycinate moiety. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired transformations.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) and dimethyl sulfate ((CH3)2SO4).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amino derivatives and hydroxylamines.
Substitution: Introduction of various functional groups leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: In biological research, Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antioxidant, and anti-inflammatory effects.
Medicine: The compound has potential applications in the development of pharmaceuticals. Its derivatives may be explored for their therapeutic effects in treating various diseases.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate exerts its effects involves interactions with molecular targets and pathways. The nitro group and the sulfonyl group play crucial roles in its biological activity. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Methyl N-(2-methyl-4-nitrophenyl)-N-(methylsulfonyl)glycinate
Methyl N-(2-methyl-3-nitrophenyl)-N-(methylsulfonyl)glycinate
Methyl N-(2-methyl-6-nitrophenyl)-N-(methylsulfonyl)glycinate
Uniqueness: Methyl N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycinate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Properties
IUPAC Name |
methyl 2-(2-methyl-N-methylsulfonyl-5-nitroanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-8-4-5-9(13(15)16)6-10(8)12(20(3,17)18)7-11(14)19-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCDHGXRDGGQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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